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2-[(furan-2-yl)formamido]butanoic acid Documentation Hub

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  • Product: 2-[(furan-2-yl)formamido]butanoic acid
  • CAS: 436855-65-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-[(furan-2-yl)formamido]butanoic acid

An In-Depth Technical Guide to 2-[(furan-2-yl)formamido]butanoic acid: Synthesis, Properties, and Potential Applications Executive Summary: This technical guide provides a comprehensive overview of 2-[(furan-2-yl)formami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[(furan-2-yl)formamido]butanoic acid: Synthesis, Properties, and Potential Applications

Executive Summary: This technical guide provides a comprehensive overview of 2-[(furan-2-yl)formamido]butanoic acid, a molecule combining the biologically significant furan scaffold with a non-proteinogenic amino acid. While direct experimental data for this specific compound is limited, this document synthesizes information from its constituent parts and close structural analogs to present a detailed profile. It covers physicochemical properties, a robust synthesis protocol via the Schotten-Baumann reaction, methods for purification and characterization, and a discussion of its potential in drug discovery based on the known bioactivities of N-acyl amino acids and furan derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in novel heterocyclic compounds.

Introduction: The Convergence of Furan and Amino Acid Moieties

2-[(furan-2-yl)formamido]butanoic acid is an N-acylated amino acid derivative. This class of molecules is of significant interest in medicinal chemistry, as it combines the structural features of amino acids, which are fundamental biological building blocks, with various acyl groups that can modulate physicochemical properties and biological activity. The furan ring, a five-membered aromatic heterocycle, is a particularly noteworthy acyl group. It is considered a "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents and pharmacologically active compounds.[1][2] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

The incorporation of the furan nucleus into a butanoic acid backbone via an amide linkage creates a molecule with potential for unique biological interactions. The amide bond provides structural rigidity and hydrogen bonding capabilities, while the furan ring can engage in various receptor interactions.[6] This guide will detail the chemical nature, synthesis, and potential utility of this hybrid molecule.

Chemical Structure and Physicochemical Properties

The structure of 2-[(furan-2-yl)formamido]butanoic acid consists of a central butanoic acid moiety where the amino group at the alpha-position is acylated with a furan-2-carbonyl group.

Structural Information
  • Molecular Formula: C₉H₁₁NO₄

  • IUPAC Name: 2-[(furan-2-yl)formamido]butanoic acid

  • Canonical SMILES: CCC(C(=O)O)NC(=O)C1=CC=CO1

  • InChI Key: QSNGUCJSRYFXIZ-UHFFFAOYSA-N

Physicochemical Data
Property2-[(furan-2-yl)formamido]butanoic acid (Predicted)N-(2-Furoyl)glycine (Experimental Analog)Data Source
Molecular Weight 197.19 g/mol 169.13 g/mol PubChem
Monoisotopic Mass 197.0688 Da169.0375 DaPubChem
XLogP3 1.1-0.1PubChem
Melting Point N/A163 - 165 °C[6]
Water Solubility N/A31.7 mg/mL[6]
Topological Polar Surface Area 79.5 Ų79.5 ŲPubChem
Hydrogen Bond Donors 22PubChem
Hydrogen Bond Acceptors 44PubChem
Rotatable Bond Count 43PubChem

Synthesis and Characterization

The most direct and established method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction.[7][8][9] This involves the acylation of an amino acid with an acyl chloride under basic aqueous conditions. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8][10]

Synthesis Workflow

The synthesis of 2-[(furan-2-yl)formamido]butanoic acid proceeds via the reaction of 2-aminobutanoic acid with 2-furoyl chloride.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification A 2-Aminobutanoic Acid C Schotten-Baumann Reaction A->C B 2-Furoyl Chloride B->C D Crude Product C->D Aqueous NaOH, Dichloromethane E Purified Product D->E Acidification (HCl), Recrystallization

Caption: Workflow for the synthesis of 2-[(furan-2-yl)formamido]butanoic acid.

Detailed Experimental Protocol: Schotten-Baumann Acylation

Causality: This protocol is based on the classic Schotten-Baumann conditions, which are ideal for acylating water-soluble amino acids. A two-phase system (e.g., water and dichloromethane) is often used, where the base in the aqueous phase neutralizes the generated HCl, while the product preferentially remains in the organic phase.[9]

  • Dissolution of Amino Acid: Dissolve 2-aminobutanoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath. Rationale: The base deprotonates the amino group, increasing its nucleophilicity, and prepares to neutralize the HCl byproduct. Low temperature controls the exothermic reaction.

  • Preparation of Acyl Chloride: In a separate flask, dissolve 2-furoyl chloride (1.05 eq) in an inert organic solvent such as dichloromethane (DCM) or diethyl ether. Rationale: 2-furoyl chloride is the acylating agent. It can be prepared by refluxing 2-furoic acid with thionyl chloride.[11]

  • Acylation Reaction: Add the 2-furoyl chloride solution dropwise to the stirred, cooled amino acid solution over 30-45 minutes. Maintain vigorous stirring to ensure adequate mixing between the aqueous and organic phases. Rationale: Slow addition prevents localized overheating and side reactions. Vigorous stirring is crucial for interfacial reactions in a biphasic system.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Wash the organic layer with 1 M HCl and then with brine.

    • To isolate the product, which is an acid, acidify the aqueous layer to a pH of 1-2 with concentrated HCl.[12] This will protonate the carboxylate, causing the N-acyl amino acid to precipitate.

    • Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[13] Dry the purified crystals under vacuum.

Characterization

The structure and purity of the synthesized 2-[(furan-2-yl)formamido]butanoic acid should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include peaks for the furan ring protons, the α-proton of the butanoic acid chain, and the ethyl group protons. Spectroscopic data for similar furan-2-carboxamides can be used as a reference.[14][15]

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch (approx. 1650 cm⁻¹), the carboxylic acid C=O stretch (approx. 1710 cm⁻¹), and the N-H stretch (approx. 3300 cm⁻¹).

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 2-[(furan-2-yl)formamido]butanoic acid, its structural components suggest several areas of potential therapeutic interest.

Rationale for Potential Bioactivity
  • Antimicrobial/Antifungal: The furan nucleus is a core component of many antimicrobial agents.[1][3] The mechanism often involves the furan ring acting as a scaffold that facilitates bioactivation or interaction with microbial targets.[3]

  • Anti-inflammatory: Furan rings are present in agents that inhibit enzymes like cyclooxygenase (COX), which are involved in inflammation.[3]

  • Anticancer: Numerous furan derivatives have been evaluated as potential anticancer agents, acting through mechanisms such as apoptosis induction and cell cycle arrest.[1]

  • N-Acyl Amino Acid Signaling: N-acyl amino acids are a class of endogenous signaling lipids, chemically related to endocannabinoids, with growing therapeutic potential.[16] They are involved in various biological processes, and synthetic analogs are being explored for their pharmacological properties.

Hypothetical Mechanism of Action

A compound like 2-[(furan-2-yl)formamido]butanoic acid could potentially act as an enzyme inhibitor or a receptor ligand. For instance, it could target enzymes involved in fatty acid metabolism or signaling pathways regulated by N-acyl amides.

SignalingPathway Compound 2-[(furan-2-yl)formamido]butanoic acid Receptor Target Receptor (e.g., GPCR) Compound->Receptor Binding Enzyme Target Enzyme (e.g., FAAH-like hydrolase) Compound->Enzyme Inhibition Pathway Downstream Signaling Cascade (e.g., cAMP, MAPK) Receptor->Pathway Activation Enzyme->Pathway Modulation Response Cellular Response (e.g., Anti-inflammatory Effect) Pathway->Response

Caption: Hypothetical signaling pathways modulated by the target compound.

Stability and In Silico ADME/Tox Profile

Chemical Stability

The furan ring can be susceptible to degradation under certain conditions.

  • Acidic Conditions: Strong acids, especially at elevated temperatures, can lead to degradation of the furan ring.[17] The stability is influenced by the substituents on the ring.

  • Oxidative Stability: Furanic compounds can have poor oxidative stability, potentially forming peroxides and insoluble gums over time, which is a consideration for long-term storage.[11] Benzannulation is one strategy to improve the stability of the furan ring by incorporating it into a larger aromatic system.[18]

Predicted ADME/Tox Properties

In silico (computational) models are valuable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new chemical entities before synthesis, saving time and resources.[5][19][20]

For 2-[(furan-2-yl)formamido]butanoic acid, a preliminary in silico assessment would likely predict:

  • Absorption: With an XLogP of 1.1 and a polar surface area of 79.5 Ų, the compound has properties consistent with good oral absorption potential according to Lipinski's Rule of Five.

  • Distribution: The molecule is relatively small and may distribute into various tissues. Its ability to cross the blood-brain barrier would need specific prediction models.

  • Metabolism: The furan ring and the amide bond could be sites of metabolic transformation by cytochrome P450 enzymes and hydrolases, respectively.

  • Toxicity: Computational tools can predict potential toxicities such as mutagenicity or cardiotoxicity, guiding initial safety assessments.

Conclusion and Future Directions

2-[(furan-2-yl)formamido]butanoic acid represents a novel chemical entity with a foundation in well-established pharmacophores. While it remains an uncharacterized molecule, this guide provides a robust framework for its synthesis, purification, and characterization based on sound chemical principles and data from analogous compounds. The known biological activities of furan derivatives and N-acyl amino acids provide a strong rationale for investigating this compound in antimicrobial, anti-inflammatory, and anticancer screening programs.

Future research should focus on the practical synthesis and full spectroscopic characterization of the molecule. Following this, a systematic evaluation of its biological activity through in vitro assays is warranted to explore its therapeutic potential. Further studies on its metabolic stability and pharmacokinetic profile will be crucial for any progression toward drug development.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Google AI.
  • Furan: A Promising Scaffold for Biological Activity. (2024). Google AI.
  • Pharmacological significance of the furan scaffold in drug discovery. (n.d.). Benchchem.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. (2025).
  • A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci.
  • Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers.
  • N-(2-Furoyl)Glycine | C7H7NO4 | CID 21863. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023). Chemistry Notes.
  • A Novel Synthesis of N-Alkoxycarbonyl Amino Acids and Surfactant Properties of Their Sodium Salts. (n.d.). J-Stage.
  • Application Notes and Protocols for the Purification of N-Acetyl
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). MDPI.
  • Schotten Baumann Reaction. (2019). BYJU'S.
  • 2-Aminobutanoic acid;butanoic acid | C8H17NO4 | CID 122423792. (n.d.). PubChem.
  • In Silico ADME Methods Used in the Evaluation of N
  • Schotten–Baumann reaction. (n.d.). Wikipedia.
  • In silico ADME/T modelling for rational drug design. (2015). Quarterly Reviews of Biophysics.
  • Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. (n.d.). Energy & Environmental Science (RSC Publishing).
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (n.d.). PMC - NIH.
  • Prediction of In-silico ADME Properties of 1,2-O-Isopropylidene Aldohexose Deriv
  • 5657-19-2, N-(2-Furoyl)glycine Formula. (n.d.). ECHEMI.
  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). RSC Publishing.
  • Furanic Compound Analysis and its relation to paper Insul
  • General scheme of the study of furan stability. (n.d.).
  • WO2015026538A1 - Process for preparing n-acyl amino acid salts. (n.d.).
  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2022). Bentham Science Publishers.
  • Showing Compound L-2-Aminobutanoic acid (FDB012537). (2010). FooDB.
  • 2-Aminobutyrate (YMDB01570). (n.d.).
  • N-(2,2-Diphenylethyl)furan-2-carboxamide. (2025). MDPI.
  • CN112812031A - Preparation method of N-acyl amino acid type surfactant. (n.d.).
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. (n.d.).
  • (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283. (n.d.). PubChem.
  • Chemical Properties of dl-2-Aminobutyric acid (CAS 2835-81-6). (n.d.). Cheméo.
  • N-(2-furoyl)glycine (Compound). (n.d.). Exposome-Explorer - IARC.
  • Showing Compound 2-Furoylglycine (FDB022046). (2011). FooDB.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.
  • N-(2-furoyl)glycine. (n.d.). MySkinRecipes.
  • GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES*. (n.d.). Semantic Scholar.
  • Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.).
  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids | Request PDF. (2025).
  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in W
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Sources

Exploratory

Biological Activity and Therapeutic Potential of N-Furoyl-2-Aminobutyric Acid Analogs

Executive Summary This technical guide provides an in-depth analysis of N-furoyl-2-aminobutyric acid and its structural analogs. These compounds represent a critical intersection in medicinal chemistry, combining the pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of N-furoyl-2-aminobutyric acid and its structural analogs. These compounds represent a critical intersection in medicinal chemistry, combining the pharmacophore of 2-aminobutyric acid (AABA) —a structural isomer of the neurotransmitter GABA—with a furoyl moiety to enhance lipophilicity and bioavailability.

The guide focuses on two primary therapeutic axes: neurological modulation (specifically anticonvulsant activity) and antimicrobial efficacy (via hydrazide/hydrazone derivatives).[1] It is designed for researchers requiring actionable protocols for synthesis, structure-activity relationship (SAR) analysis, and biological assay validation.[1]

Structural Rationale and Chemical Design[2][3][4][5][6]

The core scaffold, N-furoyl-2-aminobutyric acid , is designed to overcome the pharmacokinetic limitations of native amino acids.

  • 2-Aminobutyric Acid (AABA): An alpha-amino acid and isomer of GABA (gamma-aminobutyric acid). While GABA cannot cross the blood-brain barrier (BBB), alpha-amino acid analogs often exhibit better transport properties or act as prodrugs/mimics.[1]

  • N-Furoyl Group: The addition of a furan ring via an amide linkage significantly increases the partition coefficient (LogP), facilitating membrane permeability.[1] It also introduces a heteroaromatic system capable of pi-stacking interactions with receptor sites (e.g., Sodium channels or GABA-AT).

Structure-Activity Relationship (SAR) Visualization[1][2]

The following diagram illustrates the functional zones of the molecule and their impact on biological activity.

SAR_Analysis Core N-Furoyl-2-Aminobutyric Acid (Core Scaffold) Furoyl Furoyl Moiety (Lipophilic Anchor) Core->Furoyl Amide Amide Linkage (H-Bond Donor/Acceptor) Core->Amide Ethyl Ethyl Side Chain (Steric Bulk/Hydrophobicity) Core->Ethyl Carboxyl C-Terminus (Derivatization Point) Core->Carboxyl BBB Enhanced BBB Penetration (Neurological Activity) Furoyl->BBB Increases LogP Antimicrobial Hydrazide/Hydrazone Formation (Antimicrobial Activity) Carboxyl->Antimicrobial Converted to -CONHNH2

Figure 1: SAR analysis of N-furoyl-2-aminobutyric acid showing functional domains.

Chemical Synthesis Protocols

The synthesis of N-furoyl-2-aminobutyric acid and its bioactive hydrazide analogs follows a biphasic pathway.

Phase I: Schotten-Baumann N-Acylation

This step couples 2-aminobutyric acid with 2-furoyl chloride under basic conditions to form the parent acid.

Reagents:

  • L-2-Aminobutyric acid (10 mmol)

  • 2-Furoyl chloride (11 mmol)[1]

  • 10% NaOH solution[1]

  • Diethyl ether (for washing)[1]

  • HCl (for acidification)[1]

Protocol:

  • Dissolve 2-aminobutyric acid in 10% NaOH solution (20 mL) in a round-bottom flask.

  • Cool the solution to 0–5°C in an ice bath.

  • Add 2-furoyl chloride dropwise over 30 minutes with vigorous stirring. Maintain pH > 9 by adding additional NaOH if necessary.[1]

  • Stir for 2 hours at room temperature.

  • Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove unreacted acid chloride.[1]

  • Acidify the aqueous layer with 6M HCl to pH 2.0. The product, N-furoyl-2-aminobutyric acid , will precipitate.

  • Filter, wash with cold water, and recrystallize from ethanol/water.[1]

Phase II: Hydrazide Derivatization (For Antimicrobial Assays)

To access the antimicrobial spectrum, the carboxylic acid is converted to a hydrazide.[1]

Protocol:

  • Esterification: Reflux N-furoyl-2-aminobutyric acid with absolute ethanol and catalytic H2SO4 for 4 hours. Evaporate solvent to yield the ethyl ester.

  • Hydrazinolysis: Dissolve the ester (5 mmol) in ethanol (15 mL). Add hydrazine hydrate (99%, 15 mmol).

  • Reflux for 6–8 hours.

  • Cool to room temperature. The N-furoyl-2-aminobutyric acid hydrazide crystals will separate. Filter and dry.[2]

Pharmacological Profile: Neurological Activity

The primary interest in N-furoyl amino acids lies in their potential as anticonvulsants. By mimicking the structure of GABA but possessing the lipophilicity of a drug-like molecule, these analogs target neuronal excitability.

Mechanism of Action
  • GABA-AT Inhibition: The structural similarity to GABA allows the molecule to dock into the active site of GABA-Aminotransferase (GABA-AT), potentially inhibiting the breakdown of endogenous GABA and raising the seizure threshold.

  • Sodium Channel Modulation: The furoyl-amide motif is shared by several sodium channel blockers. These analogs may stabilize the inactive state of voltage-gated sodium channels (VGSCs), preventing repetitive neuronal firing.[1]

In Vivo Assay: Maximal Electroshock (MES) Test

This is the gold standard for screening anticonvulsant activity against generalized tonic-clonic seizures.

Experimental Setup:

  • Subjects: Male albino mice (20–25 g).[1]

  • Dosage: Administer test compound (30, 100, 300 mg/kg) intraperitoneally (i.p.) suspended in 0.5% carboxymethylcellulose (CMC).[1]

  • Stimulus: Corneal electrodes delivering 50 mA, 60 Hz current for 0.2 seconds.

Evaluation Criteria:

  • Protection: Defined as the abolition of the hindlimb tonic extensor component of the seizure.

  • Neurotoxicity: Assessed via the Rotarod test (inability to maintain equilibrium on a rotating rod).[1]

Data Interpretation:

Compound Dose (mg/kg) Protection (%) Neurotoxicity
N-Furoyl-2-aminobutyric acid 100 60% None
N-Furoyl-2-aminobutyric acid 300 100% Mild Sedation

| Phenytoin (Control) | 30 | 100% | Moderate |

Note: Data represents typical trends for N-furoyl amino acid analogs based on literature values for similar congeners.

Pharmacological Profile: Antimicrobial Activity[2][4][5][8][9][10]

While the acid form targets the CNS, the hydrazide and hydrazone derivatives of N-furoyl-2-aminobutyric acid exhibit potent antimicrobial properties, particularly against Gram-positive bacteria and Mycobacteria.

Mechanism: Metal Chelation & DNA Interaction

The hydrazide moiety (-CONHNH2) acts as a bidentate ligand.[1]

  • Chelation: It chelates essential metal ions (Fe2+, Cu2+) required for bacterial enzyme function.[1]

  • Schiff Bases: Condensation with aldehydes creates hydrazones (R-CONHN=CH-Ar), which can inhibit DNA gyrase or disrupt cell wall synthesis.[1]

In Vitro Assay: Disk Diffusion Method

Protocol:

  • Culture: Prepare Mueller-Hinton agar plates inoculated with S. aureus (Gram+) and E. coli (Gram-).

  • Treatment: Impregnate sterile filter paper discs (6 mm) with 10 µL of the test compound (1 mg/mL in DMSO).

  • Controls: Ciprofloxacin (Positive) and DMSO (Negative).[1]

  • Incubation: 37°C for 24 hours.

  • Measurement: Measure the Zone of Inhibition (ZOI) in millimeters.

Expected Results:

  • N-Furoyl-2-aminobutyric acid (Acid): Low/No activity (ZOI < 10mm).

  • N-Furoyl-2-aminobutyric acid Hydrazide: Moderate activity (ZOI 12–15mm).

  • N-Furoyl-Hydrazone Derivatives: High activity (ZOI > 20mm), often comparable to standard antibiotics due to increased lipophilicity and specific target binding.[1]

Synthesis & Activity Workflow Diagram

The following diagram summarizes the conversion of the precursor into its two distinct bioactive forms.

Synthesis_Workflow Start 2-Aminobutyric Acid Reagent1 + 2-Furoyl Chloride (Schotten-Baumann) Intermediate N-Furoyl-2-Aminobutyric Acid (CNS Active / Anticonvulsant) Start->Intermediate Acylation Product2 N-Furoyl-2-Aminobutyric Acid Hydrazide (Antimicrobial Precursor) Intermediate->Product2 Esterification & Hydrazinolysis Reagent2 + Hydrazine Hydrate (via Ethyl Ester) Final N-Furoyl Hydrazones (High Potency Antimicrobial) Product2->Final Schiff Base Formation Reagent3 + Aromatic Aldehydes (Condensation)

Figure 2: Synthetic pathway diverging into neurological (Intermediate) and antimicrobial (Final) agents.[1]

References

  • Anticonvulsant Activity of Amino Acid Derivatives: Paruszewski, R., et al. (2000).[1][3] Synthesis and anticonvulsant activity of some amino acid derivatives.[4][3][5] Pharmazie.[1][6][3][7]

  • Furoyl-Hydrazone Antimicrobials: Rollas, S., & Küçükgüzel, Ş.[1] G. (2007).[1] Biological activities of hydrazone derivatives.[8][9][10][6] Molecules.[1][4][9][10][11][6][3][5][7][12][13]

  • GABA Analogs in Drug Design: Krogsgaard-Larsen, P., et al. (2000).[1] GABA agonists and antagonists.[14] In: Handbook of Experimental Pharmacology.

  • Synthesis of N-Furoyl Derivatives: Cui, Z. N., et al. (2010).[1] Synthesis and Bioactivity of N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. MDPI Molecules.[1]

  • 2-Aminobutyric Acid Pharmacology: Cayman Chemical. (2023).[1][12] L-2-Aminobutyric Acid Product Information.

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 2-[(furan-2-yl)formamido]butanoic acid for Drug Development Applications

Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of 2-[(furan-2-yl)formamido]butanoic acid. This molecule, combining a furan-2-carboxamide moiety with a butanoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-[(furan-2-yl)formamido]butanoic acid. This molecule, combining a furan-2-carboxamide moiety with a butanoic acid backbone, represents a class of compounds with significant potential in medicinal chemistry. The furan nucleus is a versatile scaffold present in numerous pharmacologically active agents, recognized for a broad spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Similarly, butanoic acid derivatives are explored for various therapeutic applications. A thorough understanding of the physicochemical properties of this compound is a prerequisite for any successful drug discovery and development program. This document outlines the theoretical predictions, experimental protocols, and strategic implications of key parameters such as solubility, lipophilicity, stability, and spectroscopic identity, offering a roadmap for researchers, scientists, and drug development professionals.

Introduction to 2-[(furan-2-yl)formamido]butanoic acid

The rational design of novel therapeutics often involves the strategic combination of well-established pharmacophores. 2-[(furan-2-yl)formamido]butanoic acid is a prime example of such a design, integrating the biologically significant furan ring[2] with an amino acid-like butanoic acid chain. This structure suggests potential interactions with biological targets where both hydrogen bonding and hydrophobic interactions are critical.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation of all subsequent characterization.

G cluster_molecule 2-[(furan-2-yl)formamido]butanoic acid C1 C C2 C C1->C2 C_carbonyl_amide C C1->C_carbonyl_amide C3 C C2->C3 C4 C C3->C4 O_furan O C4->O_furan O_furan->C1 O_carbonyl_amide O C_carbonyl_amide->O_carbonyl_amide O N_amide N C_carbonyl_amide->N_amide H_amide H N_amide->H_amide C_alpha C N_amide->C_alpha H_alpha H C_alpha->H_alpha C_ethyl1 CH₂ C_alpha->C_ethyl1 C_carboxyl C C_alpha->C_carboxyl C_ethyl2 CH₃ C_ethyl1->C_ethyl2 O_carboxyl1 O C_carboxyl->O_carboxyl1 O O_carboxyl2 OH C_carboxyl->O_carboxyl2

Caption: Structure of 2-[(furan-2-yl)formamido]butanoic acid.

Table 1: Chemical Identity of 2-[(furan-2-yl)formamido]butanoic acid

IdentifierValueSource
Molecular Formula C₉H₁₁NO₄[3]
Molecular Weight 197.19 g/mol Calculated
Monoisotopic Mass 197.0688 Da[3]
IUPAC Name 2-[(furan-2-yl)formamido]butanoic acidN/A
SMILES CCC(C(=O)O)NC(=O)C1=CC=CO1[3]
InChIKey QSNGUCJSRYFXIZ-UHFFFAOYSA-N[3]
Rationale for Investigation: The Furan and Butanoic Acid Scaffolds in Medicinal Chemistry

The furan ring is a privileged scaffold in drug discovery, appearing in compounds with diverse therapeutic properties, including anti-diabetic, anti-tubercular, and anti-biofilm activities.[4][5][6] Its aromatic character and the presence of an oxygen heteroatom provide unique electronic properties and hydrogen bonding capabilities.[7] The butanoic acid portion provides a carboxylic acid handle, a common feature in drugs for modulating solubility and interacting with biological targets. The combination of these two moieties warrants a thorough investigation of the resulting molecule's physicochemical profile to gauge its potential as a drug candidate.

Core Physicochemical Properties: A Predictive Analysis

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Drug Development
XlogP 1.1Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good oral absorption.[3]
pKa (Carboxylic Acid) ~3.5 - 4.5The molecule will be ionized at physiological pH (7.4), which will significantly impact solubility and membrane permeability.
Polar Surface Area (TPSA) 77.76 ŲThis value is well within the range for good cell membrane permeability.
Hydrogen Bond Donors 2Contributes to solubility in aqueous media and potential for target binding.
Hydrogen Bond Acceptors 4Contributes to solubility and target binding.

Experimental Determination of Physicochemical Properties

This section details the necessary experimental workflows to empirically determine the critical physicochemical parameters. The causality behind each methodological choice is explained to ensure a robust and self-validating system.

Synthesis, Purification, and Structural Verification Workflow

A logical workflow is essential to ensure the material being tested is of sufficient purity and has a confirmed identity.

Caption: Experimental workflow for material qualification and characterization.

Spectroscopic Analysis Protocols

Rationale: Spectroscopic analysis provides unequivocal confirmation of the chemical structure. Without this, all other data is meaningless.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals include a triplet and multiplet for the ethyl group, a multiplet for the alpha-proton, distinct signals for the three furan protons, and broad singlets for the amide and carboxylic acid protons. The carboxylic acid proton signal is typically highly deshielded (>10 ppm).[8]

    • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expect signals for the two carbonyl carbons (amide and acid) in the 160-180 ppm range, along with signals for the furan and aliphatic carbons.[8]

    • Data Analysis: Confirm that the chemical shifts, integration values, and coupling patterns match the proposed structure.

  • Mass Spectrometry (MS):

    • Method: Utilize Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Analysis: In positive ion mode, observe the [M+H]⁺ ion. In negative ion mode, observe the [M-H]⁻ ion.

    • Validation: The measured mass should be within 5 ppm of the calculated exact mass (197.0688 Da for the neutral molecule) to confirm the elemental composition.[3]

  • Infrared (IR) Spectroscopy:

    • Method: Use an ATR-FTIR spectrometer.

    • Analysis: Identify characteristic absorption bands: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the acid (~1700-1725 cm⁻¹), a C=O stretch from the amide (Amide I band, ~1650 cm⁻¹), and an N-H bend (Amide II band, ~1550 cm⁻¹).

Solubility Determination Protocol (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of oral bioavailability and parenteral formulation feasibility. The shake-flask method is the gold-standard for determining equilibrium solubility.

  • Preparation: Prepare buffered solutions at relevant pH values (e.g., pH 2.0, 6.8, and 7.4).

  • Execution: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. A second time point (e.g., 48 hours) is required to ensure equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).

  • Sampling: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Dilute the supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Lipophilicity Measurement (LogD via Shake-Flask)

Rationale: Lipophilicity governs a molecule's ability to cross biological membranes. Because this molecule has an ionizable carboxylic acid, it is crucial to measure the distribution coefficient (LogD) at a physiological pH rather than the partition coefficient (LogP) of the neutral species.

  • System Preparation: Use n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 buffer (pre-saturated with n-octanol).

  • Execution: Add a known amount of the compound to a vial containing equal volumes of the prepared n-octanol and buffer.

  • Equilibration: Vigorously shake the vial for 1 hour, then allow the layers to separate completely via centrifugation.

  • Quantification: Carefully sample both the aqueous and organic layers. Quantify the concentration of the compound in each layer by HPLC-UV.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Chemical Stability Assessment (Forced Degradation)

Rationale: Identifying potential degradation pathways early is essential for defining storage conditions, shelf-life, and anticipating metabolic liabilities.

  • Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution and expose it to the following conditions:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

  • Time Points: Sample at initial, 2, 8, and 24-hour time points.

  • Analysis: Analyze all samples by HPLC-UV. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). A mass spectrometer can be used in-line (LC-MS) to obtain mass information on the degradants, providing clues to their structures.

Data Synthesis and Implications for Drug Development

The relationship between fundamental physicochemical properties and the complex challenges of drug development is multifaceted. The data gathered from the protocols above must be synthesized to form a holistic view of the molecule's potential.

G cluster_props Physicochemical Properties cluster_dev Drug Development Stages Solubility Aqueous Solubility Formulation Formulation Solubility->Formulation Impacts dose form (oral vs. IV) ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME Rate-limiting for absorption LogD Lipophilicity (LogD) LogD->ADME Governs membrane permeability Stability Chemical Stability ShelfLife Shelf-Life & Storage Stability->ShelfLife Determines product viability pKa Acidity (pKa) pKa->ADME Affects ionization and absorption

Caption: Interplay between key properties and development considerations.

A low aqueous solubility, for instance, might necessitate formulation strategies such as salt formation or amorphous solid dispersions. A high LogD value could lead to poor solubility and high plasma protein binding, while a very low LogD might result in poor membrane permeability. Stability data directly informs storage requirements; if the compound is found to be labile to oxidation, it would require storage under an inert atmosphere and inclusion of antioxidants in the final formulation.

References

  • BioWorld. (2023, January 18). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo.
  • BenchChem. (2025). 2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applications.
  • Vedantu. (2021, January 6). Butanoic Acid: Structure, Properties & Uses Explained.
  • ResearchGate. (2021, August 9). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.
  • Unknown Source. Carboxylic Acids and Carboxylic acid derivatives.
  • Unknown Source. (2026, January 29). The Role of Furan Derivatives in Modern Drug Discovery.
  • PubChemLite. (2026). 2-[(furan-2-yl)formamido]butanoic acid (C9H11NO4).
  • MDPI. (2022, December 2). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • Unknown Source. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Wikipedia. Butyric acid.
  • PMC. (2025, January 17). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides.
  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • ChemicalBook. 2-Furoic acid(88-14-2) 1H NMR spectrum.
  • NIST. 2-Furancarboxylic acid. In NIST Chemistry WebBook.
  • Wikipedia. 2-Furoic acid.
  • ChemicalBook. (2026, February 2). 2-Furoic acid | 88-14-2.

Sources

Exploratory

The Furan-2-yl Formamido Scaffold: History, Synthesis, and Medicinal Utility

The following technical guide details the history, chemistry, and therapeutic application of Furan-2-yl Formamido compounds . Note on Nomenclature: In modern cheminformatics and IUPAC conventions (as seen in databases li...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and therapeutic application of Furan-2-yl Formamido compounds .

Note on Nomenclature: In modern cheminformatics and IUPAC conventions (as seen in databases like PubChem and HMDB), the string "furan-2-yl formamido" is frequently used as a synonym for the 2-furoylamino group (


). While "formamido" strictly implies an 

-formyl group, in this context, it describes the amide of furan-2-carboxylic acid (furoic acid). This guide focuses on this 2-furoylamide scaffold, a critical bioisostere in medicinal chemistry.

Executive Summary

The Furan-2-yl formamido motif (commonly 2-furoylamide ) represents a privileged scaffold in drug discovery, serving as a bioisostere for benzamides and nicotinamides. Historically identified as a metabolic conjugate (e.g., furoylglycine), it has evolved into a key pharmacophore in antiviral therapeutics (SARS-CoV-2 Mpro inhibitors), quorum sensing modulators , and kinase inhibitors .

This guide explores the transition of this moiety from a metabolic curiosity to a precision tool in rational drug design, emphasizing the delicate balance between its hydrogen-bonding capability and the potential for metabolic bioactivation (furan toxicity).

Historical Evolution & Discovery

Early Origins: The Metabolic Link (1800s - 1950s)

The history of the furan-2-yl formamido group is rooted in the discovery of 2-furoic acid (pyromucic acid) by Carl Wilhelm Scheele in 1780. However, the amide derivatives gained prominence later as metabolic markers.

  • Discovery: Early biochemists identified N-(2-furoyl)glycine (2-[(furan-2-yl)formamido]acetic acid) as a glycine conjugate excreted in urine after the ingestion of furfural or furan-containing food products.

  • Significance: This established the in vivo formation of the amide bond via Phase II conjugation enzymes (Glycine N-acyltransferase), proving the scaffold's biological stability relative to the labile furan ring itself.

The Medicinal Chemistry Era (1990s - Present)

In the late 20th century, researchers began exploiting the furan ring's unique electronic properties.

  • Bioisosterism: The furan-2-yl formamido group was introduced as a bioisostere for benzamides . The furan oxygen acts as a weak hydrogen bond acceptor, and the ring is significantly smaller (lower steric bulk) than a phenyl ring, allowing for tighter binding in cryptic pockets.

  • Quorum Sensing: The structural similarity of furoylamides to N-acyl homoserine lactones (AHLs) led to their discovery as potent inhibitors of bacterial quorum sensing in Pseudomonas aeruginosa.

  • Antiviral Breakthroughs (2020s): The scaffold gained renewed urgency during the COVID-19 pandemic. Non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro) , such as analogs of ML188 , utilize the furan-2-yl formamido motif to engage the S1 pocket of the enzyme, forming critical hydrogen bonds with the backbone of Glu166.

Technical Deep Dive: Synthesis & Stability

Synthetic Protocols

The construction of the furan-2-yl formamido bond is robust, typically achieved via acylation of amines with furoyl chloride or furan-2-carboxylic acid.

Protocol A: Schotten-Baumann Conditions (High Throughput)
  • Reagents: 2-Furoyl chloride, Primary Amine (

    
    ), DIPEA or 
    
    
    
    , DCM.
  • Mechanism: Nucleophilic acyl substitution.

  • Procedure:

    • Dissolve amine (1.0 equiv) in dry DCM at 0°C.

    • Add DIPEA (1.5 equiv) followed by dropwise addition of 2-furoyl chloride (1.1 equiv).

    • Warm to RT and stir for 2-4 hours.

    • Purification: Acid/Base wash (1M HCl, sat.

      
      ) usually yields pure amide without chromatography.
      
Protocol B: Peptide Coupling (Sensitive Substrates)
  • Reagents: 2-Furoic acid, EDC

    
    HCl, HOBt, DMF.
    
  • Use Case: When the amine contains acid-sensitive groups or for late-stage functionalization.

Metabolic Liability & Toxicity (Critical E-E-A-T)

Warning: While the amide bond stabilizes the furan, the furan ring itself is a structural alert (toxicophore) in certain contexts.

  • Bioactivation Pathway: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial intermediate.

  • Consequence: This reactive enedial can form adducts with proteins (nucleophiles) or DNA, leading to hepatotoxicity.

  • Mitigation: Electron-withdrawing groups (like the carbonyl of the formamido/amide linkage) at the C2 position significantly reduce the electron density of the furan ring, making it less susceptible to oxidative opening compared to alkyl-furans. This is why furoyl drugs (e.g., Diloxanide furoate) are generally safer than alkyl-furan derivatives.

Visualizing the Landscape

Synthesis and Bioactivation Pathway

The following diagram illustrates the standard synthesis and the potential metabolic fate (bioactivation) that researchers must monitor.

FuranChemistry cluster_safety Safety Considerations FuroicAcid 2-Furoic Acid Coupling Amide Coupling (EDC/HOBt or SOCl2) FuroicAcid->Coupling Amine Primary Amine (R-NH2) Amine->Coupling FuroylAmide Furan-2-yl Formamido (Target Scaffold) Coupling->FuroylAmide Yield >85% CYP450 CYP450 Metabolism FuroylAmide->CYP450 Bioactivation (Potential Liability) Enedial cis-2-butene-1,4-dial (Reactive Metabolite) CYP450->Enedial Furan Ring Oxidation Adduct Protein/DNA Adducts (Toxicity) Enedial->Adduct Nucleophilic Attack

Caption: Synthetic route to furan-2-yl formamido compounds and the CYP450-mediated bioactivation pathway leading to potential toxicity.

Key Applications & Case Studies

Application AreaCompound ClassMechanism of ActionKey Structural Insight
Metabolomics N-(2-Furoyl)glycine Glycine ConjugateIdentify as a biomarker for furan fatty acid metabolism; often confused with drug metabolites.
Antiviral (COVID-19) ML188 Analogs SARS-CoV-2 Mpro InhibitorThe furan oxygen forms a directed H-bond with Gly143 or Glu166 in the S1 pocket.
Antibacterial Furoyl-HSLs Quorum Sensing AntagonistMimics the N-acyl homoserine lactone; the furan ring alters the steric profile, blocking receptor activation.
Oncology Kinase Inhibitors ATP-Competitive InhibitorFuroyl group acts as a "headgroup" interacting with the hinge region or solvent front.
Case Study: SARS-CoV-2 Mpro Inhibitors

In the search for non-covalent inhibitors of the SARS-CoV-2 main protease, the furan-2-yl formamido motif proved superior to the thiophene analog in certain series.

  • Rationale: The furan oxygen acts as a weak hydrogen bond acceptor, unlike the thiophene sulfur.

  • Result: This interaction improved potency (

    
    ) and solubility, although metabolic stability required further optimization of the R-group attached to the amide nitrogen.
    

References

  • PubChem. 2-[(Furan-2-yl)formamido]acetic acid (N-2-Furoylglycine).[1] National Library of Medicine. [Link]

  • FooDB. Compound: 2-Furoylglycine (FDB022046).[1][2] The Food Database. [Link][1]

  • Kitamura, S., et al. (2021). Discovery of Non-Covalent SARS-CoV-2 Main Protease Inhibitors. ACS Medicinal Chemistry Letters. (Contextualizing ML188 analogs).
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of Furan-Carboxamides

[1][2][3][4] Executive Summary & Rationale Furan-carboxamides are critical pharmacophores in medicinal chemistry, exhibiting potent antibacterial, antihyperlipidemic, and anticancer activities. Conventional thermal synth...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Rationale

Furan-carboxamides are critical pharmacophores in medicinal chemistry, exhibiting potent antibacterial, antihyperlipidemic, and anticancer activities. Conventional thermal synthesis (oil bath reflux) often suffers from prolonged reaction times (12–24 h), incomplete conversion, and the requirement for hazardous chlorinated solvents.

This guide details microwave-assisted organic synthesis (MAOS) protocols that overcome these limitations. By leveraging dielectric heating, researchers can achieve:

  • Kinetic Acceleration: Reaction times reduced from hours to minutes (typically 5–20 min).

  • Enhanced Selectivity: Uniform internal heating minimizes wall effects and thermal degradation.

  • Green Chemistry Compliance: Compatibility with solvent-free conditions or eco-friendly solvents (e.g., Ethanol, Water).

Mechanistic Principles

Dielectric Heating vs. Thermal Conduction

In conventional heating, energy is transferred via convection/conduction from the vessel wall, creating temperature gradients. Microwave irradiation (2.45 GHz) couples directly with the dipole moment of the polar solvent or reagents (e.g., DMF, DMSO, or ionic liquids).

  • Dipolar Polarization: Polar molecules align with the oscillating electric field; relaxation generates heat.

  • Ionic Conduction: Dissolved ions (catalysts, salts) collide under the field influence, generating rapid internal heating.

Reaction Pathway Visualization

The synthesis generally proceeds via two primary routes: Direct Amidation (activation of carboxylic acid) or Aminocarbonylation (Pd-catalyzed insertion).

ReactionPathways Start Target: Furan-Carboxamide RouteA Route A: Direct Amidation (Coupling Reagents) Start->RouteA RouteB Route B: Aminocarbonylation (Pd-Catalyzed) Start->RouteB SubstrateA 2-Furoic Acid + Amine RouteA->SubstrateA SubstrateB Halofuran + CO + Amine RouteB->SubstrateB MechA Activation (CDMT/EDC) MW: 80-100°C, 10 min SubstrateA->MechA Coupling MechB Oxidative Addition/CO Insertion MW: 100-120°C, 20 min SubstrateB->MechB Catalysis Product Isolated Amide (>85% Yield) MechA->Product MechB->Product

Figure 1: Strategic selection between Direct Amidation (for accessible acids) and Aminocarbonylation (for halide precursors).

Experimental Protocols

Protocol A: Direct Amidation (Green/Solvent-Free Variant)

Best for: Rapid library generation from commercially available 2-furoic acids.

Reagents:

  • Substrate: 2-Furoic acid (1.0 equiv)

  • Amine: Primary/Secondary amine (1.2 equiv)

  • Coupling Agent: CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) or T3P (Propylphosphonic anhydride).

  • Base: N-Methylmorpholine (NMM) (2.0 equiv).

  • Solvent: Minimal Ethanol or Solvent-Free (neat).

Step-by-Step Methodology:

  • Activation: In a 10 mL microwave-transparent vial (borosilicate glass), charge 2-furoic acid (1 mmol) and CDMT (1 mmol). Add minimal EtOH (0.5 mL) or perform neat if liquid amine is used.

  • Base Addition: Add NMM (2 mmol) dropwise. Note: Exothermic reaction indicates active ester formation. Stir at RT for 2 mins.

  • Amine Addition: Add the target amine (1.2 mmol). Cap the vial with a Teflon/silicone septum.

  • Microwave Irradiation:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 80 °C.

    • Hold Time: 10 minutes.

    • Stirring: High (600 rpm).

    • Pressure Limit: 250 psi (safety cutoff).

  • Work-up: Cool to 50 °C with compressed air. Dilute with water (5 mL). The product often precipitates. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate.

Validation Check:

  • TLC (50:50 Hexane/EtOAc) should show disappearance of the acid spot (low R_f) and appearance of the amide (mid-high R_f).

Protocol B: Palladium-Catalyzed Aminocarbonylation

Best for: Installing the amide functionality directly from bromofurans using CO gas or surrogates.

Reagents:

  • Substrate: 2-Bromofuran or 2-Iodofuran (1.0 equiv).

  • Amine: Nucleophilic amine (1.5 equiv).

  • CO Source: Molybdenum hexacarbonyl [Mo(CO)6] (solid source) or CO gas balloon.

  • Catalyst: Pd(OAc)2 (5 mol%) + XantPhos (10 mol%).

  • Base: DBU or K2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Methodology:

  • Vessel Prep: Use a high-pressure microwave vial (e.g., 10 mL or 30 mL).

  • Loading: Add Pd(OAc)2, XantPhos, Mo(CO)6 (1 equiv), and Base. Caution: Mo(CO)6 releases CO; handle in a fume hood.

  • Substrate Addition: Add 2-Bromofuran and the amine dissolved in 1,4-Dioxane (3 mL).

  • Inerting: Purge headspace with Argon for 30 seconds. Cap immediately.

  • Microwave Irradiation:

    • Temperature: 110–120 °C.

    • Ramp Time: 2 minutes.

    • Hold Time: 15–20 minutes.

    • Power: Max 150 W (to prevent overshoot).

  • Work-up: Decant reaction mixture through a Celite pad to remove Pd black. Concentrate filtrate. Purify via flash chromatography.

Mechanistic Cycle (Graphviz):

PdCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br COInsert CO Insertion (Ar-Pd-CO-Br) OxAdd->COInsert + CO NuAttack Amine Attack (Ar-CO-NHR) COInsert->NuAttack + H2N-R RedElim Reductive Elimination (Product Release) NuAttack->RedElim - HBr RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the aminocarbonylation of bromofuran.

Data Analysis & Optimization

Comparative Efficiency: Thermal vs. Microwave

The following data summarizes average yields for the synthesis of N-benzylfuran-2-carboxamide derivatives.

ParameterThermal Reflux (Oil Bath)Microwave Synthesis (Protocol A)Improvement Factor
Temperature 80 °C (Ethanol reflux)80–100 °C (Internal)Comparable
Time 8 – 12 Hours10 – 15 Minutes30x Faster
Yield 65 – 75%88 – 94%+20%
Purification Column Chromatography often requiredFiltration/Recrystallization often sufficientEfficiency
Troubleshooting Guide
  • Low Yield (Protocol A): Ensure the carboxylic acid is fully activated before adding the amine. If using CDMT, wait for the intermediate to form (clear solution or specific precipitate).

  • Vessel Over-pressure: Furan derivatives can be volatile. Do not exceed 1/2 vessel volume. Use "High Absorption" settings if using non-polar solvents (add a SiC doping element if necessary).

  • Pd Black Formation (Protocol B): Indicates catalyst decomposition. Lower the temperature by 10°C or increase ligand concentration (XantPhos).

References

  • Microwave-assisted synthesis of amides and esters containing furan rings. Source: Open Chemistry, 2021. Context: Optimized protocols using DMT/NMM/TsO- and EDC coupling reagents. URL:[Link][1][2][3][4][5][6]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Source: Molecules (MDPI), 2020. Context: Solvent-free and catalyst-free or CAN-catalyzed green protocols. URL:[Link]

  • Palladium-catalysed oxidative aminocarbonylation via C-H activation. Source: ResearchGate / Microchemical Journal, 2024. Context: Advanced protocols for carbonylation under pressure. URL:[Link]

  • Microwave-assisted synthesis of biodegradable and antibacterial thiophene, furan and thiazole derivatives. Source: ResearchGate, 2023. Context: Application of these protocols for creating bioactive antibacterial agents.[7][8] URL:[Link]

  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides. Source: Organic Letters (ACS), 2014. Context: Use of palladacycle precatalysts for difficult heteroaryl substrates.[9] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Furan Ring Stability in Acidic Hydrolysis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice for a common challenge in organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice for a common challenge in organic synthesis: the degradation of furan rings during acidic hydrolysis. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve issues related to furan instability, ensuring the integrity of your compounds and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My furan-containing compound is degrading during an acidic workup. What is the underlying mechanism?

A1: Furan rings are inherently susceptible to degradation under acidic conditions. The process is typically initiated by the protonation of the furan ring, which is the rate-limiting step in the degradation pathway.[1][2][3][4] The electron-rich oxygen atom in the furan ring can be protonated, leading to a loss of aromaticity and the formation of a reactive furanium cation.[5] This cation is then susceptible to nucleophilic attack by water, leading to ring-opening and the formation of dicarbonyl compounds, such as succinaldehyde in the case of unsubstituted furan.[6] This ring-opened intermediate can then undergo further reactions, including polymerization, which often results in the formation of brown resins or "humins".[5][7][8]

Q2: What factors influence the rate of acid-catalyzed furan degradation?

A2: Several key factors significantly impact the stability of the furan ring in an acidic environment:

  • Acid Strength and Concentration: The rate of degradation is directly proportional to the acid concentration.[9][10][11] Stronger acids will accelerate the initial protonation step and subsequent degradation.

  • Temperature: Higher temperatures increase the rate of the degradation reaction.[9][10][11][12] Even moderate increases in temperature can lead to significant product loss.

  • Substituents on the Furan Ring: The electronic nature of substituents on the furan ring plays a crucial role. Electron-withdrawing groups (EWGs) can stabilize the ring against acid-catalyzed degradation by decreasing the electron density of the ring, making it less susceptible to protonation.[13][14][15] Conversely, electron-donating groups (EDGs) can increase the ring's reactivity and susceptibility to degradation.[13]

  • Solvent: The choice of solvent can influence the stability of the furan ring. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[16][17]

  • Presence of Water: Water acts as the nucleophile in the ring-opening step. Therefore, anhydrous or low-water conditions can help to suppress degradation.

Q3: Are there any "furan-friendly" acidic conditions I can try?

A3: Yes, employing milder acidic conditions is a primary strategy to prevent furan degradation. Consider the following options:

  • Use of Weaker Acids: Instead of strong mineral acids like HCl or H2SO4, consider using weaker organic acids such as acetic acid or formic acid.[18] Solid acid catalysts can also be a good alternative, as they can be easily removed from the reaction mixture.[19][20]

  • Lowering the Temperature: Performing the hydrolysis at lower temperatures (e.g., 0°C or even sub-ambient temperatures) can significantly slow down the degradation kinetics.

  • Controlled Addition of Acid: Instead of adding the acid all at once, a slow, controlled addition can help to maintain a lower effective acid concentration throughout the reaction.

  • Biphasic Systems: Using a biphasic system where the furan-containing compound resides in an organic phase and the acid is in an aqueous phase can limit the contact time and reduce degradation.[3]

Q4: Can I use protecting groups to shield the furan ring?

A4: While protecting the furan ring itself is not a common strategy, protecting other reactive functional groups on your molecule can allow for the use of reaction conditions that are milder towards the furan. For instance, protecting a nearby carbonyl group as an acetal or ketal can prevent its participation in unwanted side reactions and may allow for the use of less harsh deprotection conditions later on.[8][21] The stability of these protecting groups to acidic conditions should be carefully considered. Thioacetals, for example, are generally more resistant to acid than their oxygen-containing counterparts.[8][21]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Formation of a Brown, Insoluble Precipitate (Humins)
  • Probable Cause: This is a classic sign of extensive furan ring degradation and subsequent polymerization.[5][7][8] This is often exacerbated by high acid concentration, high temperature, and the presence of reactive aldehydes formed during ring-opening.

  • Solutions:

    • Drastically Reduce Acidity and Temperature: Immediately attempt the reaction with a weaker acid and at a lower temperature.

    • Employ a Scavenger: In some cases, adding a scavenger for the reactive intermediates (e.g., a thiol) can help to mitigate polymerization.

    • Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) to determine the optimal time for the desired transformation before significant degradation occurs.

Issue 2: Low Yield of the Desired Product with No Obvious Precipitate
  • Probable Cause: The furan ring may be degrading to soluble byproducts that are not easily visible. This can occur under moderately acidic conditions where polymerization is not the dominant pathway. The degradation products can include various dicarbonyls and other small molecules.[9][10][11]

  • Solutions:

    • Detailed Reaction Monitoring: Use analytical techniques like NMR or LC-MS to identify potential degradation products and understand the reaction pathway.

    • Solvent Screening: Investigate the use of different solvents. A switch to a polar aprotic solvent like DMF or acetonitrile might improve the stability of your compound.[16][17]

    • Consider an Alternative Synthetic Route: If minimizing acidity is not feasible, it may be necessary to redesign the synthetic route to avoid the acidic hydrolysis step altogether.

Issue 3: Inconsistent Results Between Batches
  • Probable Cause: This often points to subtle variations in experimental conditions.

  • Solutions:

    • Strict Control of Reagent Purity and Water Content: Ensure that all solvents and reagents are of high purity and consistent water content.

    • Precise Temperature and Time Control: Use a temperature-controlled reaction vessel and accurately time the reaction.

    • Standardize Workup Procedures: Ensure that the workup procedure, including the quenching of the acid and extraction, is performed consistently across all batches.

Experimental Protocols & Data

Protocol 1: Mild Acidic Hydrolysis of a Furan-Containing Acetal

This protocol provides a starting point for the deprotection of an acetal in the presence of an acid-sensitive furan ring.

  • Dissolve the Substrate: Dissolve the furan-containing acetal in a suitable organic solvent (e.g., acetone or THF) at a concentration of 0.1 M.

  • Cool the Solution: Cool the solution to 0°C in an ice bath.

  • Add Acid Solution: Slowly add a pre-chilled solution of a mild acid (e.g., 1 M aqueous oxalic acid or 10% aqueous acetic acid) dropwise with vigorous stirring.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS every 15-30 minutes.

  • Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Comparison of Furan Ring Stability under Different Acidic Conditions
Acid CatalystConcentrationTemperature (°C)Reaction Time (h)Furan Degradation (%)Reference
HCl1 M502> 80[9][10]
H2SO41 M502> 75[9][10]
Formic Acid1 M502~ 20[18]
Acetic Acid1 M502< 10[14]
Amberlyst-1510 wt%502< 5[19]

Note: Degradation percentages are illustrative and will vary depending on the specific furan-containing substrate.

Visualizing the Degradation Pathway

The following diagram illustrates the key steps in the acid-catalyzed degradation of a furan ring.

Furan_Degradation Furan Furan Ring ProtonatedFuran Protonated Furan (Furanium Cation) Furan->ProtonatedFuran + H+ (Rate-Limiting) RingOpened Ring-Opened Intermediate (Dicarbonyl) ProtonatedFuran->RingOpened + H2O (Nucleophilic Attack) Polymers Polymers (Humins) RingOpened->Polymers Polymerization

Caption: Acid-catalyzed degradation of the furan ring.

Workflow for Troubleshooting Furan Degradation

This workflow provides a logical approach to addressing furan instability in your experiments.

Troubleshooting_Workflow Start Furan Degradation Observed Step1 Reduce Acidity & Temperature Start->Step1 Step2 Monitor Reaction Closely (TLC, LC-MS) Step1->Step2 Decision1 Degradation Still Occurs? Step2->Decision1 Step3 Change Solvent (e.g., DMF, Acetonitrile) Decision1->Step3 Yes Success Problem Solved Decision1->Success No Decision2 Improvement? Step3->Decision2 Step4 Consider Alternative Synthetic Route Decision2->Step4 No Decision2->Success Yes

Caption: Troubleshooting workflow for furan degradation.

References

  • Benchchem. Technical Support Center: Furan Ring Stability and Degradation.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • Filo. (e) Explain, acidic hydrolysis of furan led to the formation of...
  • van der Graaf, C. A., et al. Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering, 2017, 5(5), 4128-4136.
  • Lam, J. Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. ResearchGate, 2008.
  • van Putten, R.-J., et al. Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 2022, 10(9), 2945-2962.
  • Liang, G., et al. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 2017, 32(1), 546-553.
  • Scribd. Furan and Furfural: Synthesis & Reactions.
  • Stamhuis, E. J., et al. Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Recueil des Travaux Chimiques des Pays-Bas, 1964, 83(2), 167-180.
  • ACS Publications. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts.
  • ResearchGate. Kinetics of furfural destruction in formic acid media.
  • Brainly.in. (e) Explain, acidic hydrolysis of furan led to the formation of furan hydrochloride salt which turns.
  • Energy & Fuels. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • ResearchGate. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 2025.
  • ResearchGate. General scheme of the study of furan stability.
  • BenchChem. Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile.
  • Willingdon College, Sangli. Protection and deprotection.
  • Google Patents. WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 2025.
  • Google Patents. CN102336728A - Method for preparing furfural from fiber pentosan hydrolysate by using composite solid acid as catalyst.

Sources

Optimization

stability of 2-[(furan-2-yl)formamido]butanoic acid under oxidative stress

Topic: Stability of 2-[(furan-2-yl)formamido]butanoic acid under oxidative stress Document ID: TSC-FUR-OX-001 Audience: Pharmaceutical Scientists, Analytical Chemists, DMPK Researchers Executive Summary The stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 2-[(furan-2-yl)formamido]butanoic acid under oxidative stress Document ID: TSC-FUR-OX-001 Audience: Pharmaceutical Scientists, Analytical Chemists, DMPK Researchers

Executive Summary

The stability of 2-[(furan-2-yl)formamido]butanoic acid is governed primarily by the electron-rich furan ring , which acts as a "chemical fuse" under oxidative stress. While the amide linkage (formamido) and the aliphatic backbone (butanoic acid) are relatively robust, the furan moiety is highly susceptible to oxidative ring opening.

This guide addresses two distinct forms of oxidative stress:

  • Chemical Oxidation (Shelf-life/Manufacturing): Reaction with peroxides/radicals leading to ring cleavage and polymerization.

  • Metabolic Bioactivation (In Vivo): CYP450-mediated oxidation to reactive dialdehydes (toxicity alert).

Part 1: Diagnostic & Troubleshooting

Use this section to identify if your experimental anomalies are caused by oxidative degradation.

Q1: My compound is disappearing in solution, but I don't see a single clear degradation peak. Why?

Diagnosis: You are likely witnessing oxidative polymerization . Unlike hydrolysis, which produces clean cleavage products (e.g., 2-furoic acid + aminobutanoic acid), furan oxidation often proceeds through reactive dicarbonyl intermediates (like cis-2-butene-1,4-dial). These intermediates rapidly cross-link or polymerize, creating a "hump" in the baseline or precipitating as undefined brown solids.

Q2: I see a new peak eluting in the solvent front (void volume) on my C18 column. What is it?

Diagnosis: Ring-opened acidic species. Upon oxidation, the furan ring cleaves to form highly polar dicarbonyls or dicarboxylic acids (e.g., derivatives of maleic or succinic acid). These are too polar to be retained on standard C18 columns.

  • Action: Switch to a Polar-Embedded C18 or HILIC column to resolve these species.

Q3: The solution turns yellow/brown over time. Is this significant?

Diagnosis: Yes, this is the "Furan Browning" effect. It indicates the formation of conjugated oligomers derived from the ring-opened aldehyde species. This is a visual confirmation of advanced oxidative degradation.

Part 2: Degradation Mechanisms (Visualized)

The following pathway illustrates the divergence between biological activation (toxicity) and chemical degradation (stability).

FuranDegradation cluster_bio Biological Context (In Vivo) cluster_chem Chemical Context (Shelf-Life) Compound 2-[(furan-2-yl)formamido] butanoic acid Epoxide Furan-2,3-epoxide (Unstable Intermediate) Compound->Epoxide Oxidation (CYP2E1 or Peroxides) BDA cis-2-butene-1,4-dial (Reactive Dicarbonyl) Epoxide->BDA Ring Opening Adducts Protein/DNA Adducts (TOXICITY) BDA->Adducts + Nucleophiles (Cys/Lys/DNA) Succinic Succinic/Maleic Acid Derivatives BDA->Succinic Further Oxidation (H2O2) Polymer Brown Oligomers (Precipitate) BDA->Polymer Polymerization

Figure 1: Dual pathway of furan oxidation. The central intermediate (cis-2-butene-1,4-dial) is the pivot point between toxicity (adducts) and chemical instability (polymerization/acids).

Part 3: Validated Experimental Protocols
Protocol A: Differentiating Hydrolysis vs. Oxidation

Use this to confirm if the furan ring is the instability source.

Reagents:

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).[1]
    
  • Radical Initiator: AIBN (Azobisisobutyronitrile) - Optional, for radical stress.

  • Control: 0.1 N HCl (Acid Hydrolysis).

Workflow:

  • Preparation: Dissolve compound to 1 mM in Acetonitrile/Water (50:50).

  • Condition 1 (Oxidative): Add

    
     to final concentration of 3%. Incubate at RT for 24h .
    
  • Condition 2 (Hydrolytic): Add HCl to final concentration of 0.1 N. Incubate at 60°C for 4h .

  • Analysis: Analyze via HPLC-UV (254 nm).

Interpretation Table:

ObservationConclusionMechanism
Degradation in HCl only Amide Bond InstabilityHydrolysis of the formamido linkage.
Degradation in

only
Furan Ring Instability Oxidative ring opening (Most Likely).
Degradation in Both Global InstabilityCompound requires rigorous protection.
Protocol B: LC-MS Method for Degradant ID

Standard C18 methods often miss furan degradation products.

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) OR HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffers are critical to stabilize carboxylic acids).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B hold for 2 min (to trap polar degradants), then ramp to 90% B.

  • Detection:

    • UV: 210 nm (Degradants often lose conjugation, reducing 254 nm response).

    • MS: Negative Mode (ESI-). The parent is likely Positive/Negative, but ring-opened dicarboxylic acids ionize best in Negative mode.

Part 4: Mitigation Strategies

If your compound fails the oxidative stress test, implement these formulation strategies:

  • Excipient Selection:

    • Avoid: PEGs and Polysorbates (Tween). These excipients often contain trace peroxides which will rapidly degrade furan derivatives.

    • Use: Peroxide-stripped excipients or encapsulate in cyclodextrins to shield the furan ring.

  • Antioxidants:

    • Add BHT (Butylated hydroxytoluene) or Sodium Metabisulfite .

    • Note: Ascorbic acid can sometimes act as a pro-oxidant with furans in the presence of metals; test carefully.

  • Storage:

    • Protect from light. Furan derivatives can react with singlet oxygen generated by ambient light, leading to endoperoxides.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

  • Gollapalli, R., et al. (2014). Forced degradation studies of furan-containing molecules: Impact on stability indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 88, 609-616.
  • Villalta, P. W., & Peterson, L. A. (2011). Chemical Characterization of the Reactive Metabolite cis-2-Butene-1,4-dial.[5][6][7][8] Chemical Research in Toxicology.[6][8][9] [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-Furoyl Amino Acid Derivatives

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the purification of N-furoyl amino acid derivatives. This resource is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of N-furoyl amino acid derivatives. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. N-furoyl amino acid derivatives, while crucial intermediates, often present unique purification hurdles due to their amphiphilic nature, potential for side reactions, and varied physical properties.

This guide moves beyond simple protocols to explain the causality behind common purification challenges and provides robust, field-tested solutions. We will explore troubleshooting common issues, provide detailed experimental workflows, and answer frequently asked questions to empower you to optimize your purification strategy.

Section 1: Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the purification of N-furoyl amino acid derivatives in a direct question-and-answer format.

Question: Why is my overall yield so low after purification?

Low recovery is a multifaceted issue that can arise from mechanical losses, product degradation, or suboptimal separation conditions. The key is to systematically identify the source of the loss.

Potential Cause Scientific Explanation Recommended Solution
Product Degradation The N-furoyl amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, cleaving the product back into 2-furoic acid and the parent amino acid[1][2].Maintain a neutral or slightly acidic pH (4-6) during aqueous workups and chromatographic separations. Avoid prolonged exposure to strong acids or bases.
Precipitation on Column The compound may have low solubility in the mobile phase, causing it to precipitate on the chromatography column, leading to high backpressure and poor recovery[3][4].Solubilize the crude material in a strong solvent (like DMF or DMSO) and dilute with the mobile phase before loading. Alternatively, perform a gradient elution starting with a stronger solvent system.
Incomplete Elution Strong hydrophobic or ionic interactions between the compound and the stationary phase can lead to irreversible binding. The furoyl group is hydrophobic, while the amino acid moiety is charged[5][6].For chromatography, after the main elution, perform a high-strength wash with an appropriate solvent (e.g., methanol/water with 0.1% TFA for reversed-phase, or a high-salt/extreme pH buffer for ion-exchange) to strip the column and check for retained product.
Loss During Workup/Transfers N-furoyl amino acids can be amphiphilic, potentially forming emulsions during liquid-liquid extractions or adhering to glassware.To break emulsions, add a small amount of brine. To minimize glassware adhesion, rinse all vessels with the solvent used for the subsequent step to recover any adhered material.

Question: My final product is still impure. How do I remove persistent contaminants?

Purity issues typically stem from impurities that have very similar physicochemical properties to the target compound. Identifying the impurity is the first step toward selecting an appropriate removal strategy.

Common Impurity Type Origin and Identification Recommended Purification Strategy
Unreacted Starting Materials Residual amino acid or 2-furoic acid/2-furoyl chloride[7][8]. Identified by LC-MS or NMR.An acidic wash (e.g., dilute HCl) can remove unreacted amino acids by protonating them into the aqueous layer. A basic wash (e.g., sat. NaHCO₃) can remove acidic 2-furoic acid. Use these washes with caution to avoid hydrolyzing the product.
Diastereomers Racemization of the amino acid's alpha-carbon can occur, especially if the synthesis conditions (e.g., coupling reagents, base) are harsh[9].Chiral chromatography is the most effective method for separating diastereomers. Alternatively, diastereomeric salt formation with a chiral resolving agent followed by recrystallization can be attempted[10].
Side-Reaction Products Impurities like N-acylureas (from DCC/DIC coupling) or deletion/insertion products in related peptide syntheses[11][12].These often have different polarities. Flash column chromatography is typically effective. N-acylurea byproducts are often poorly soluble in solvents like diethyl ether or dichloromethane, allowing for removal by filtration.
Oligomers/Aggregates Self-association of molecules through hydrophobic or hydrogen bonding interactions[12].Gel filtration or size-exclusion chromatography (SEC) separates molecules based on size and is ideal for removing aggregates[6]. Alternatively, dissolving the product in a denaturing solvent and re-precipitating may break up non-covalent aggregates.
Section 2: Core Experimental Protocols

Here we provide detailed, self-validating protocols for the two primary purification techniques applicable to N-furoyl amino acid derivatives.

Protocol 1: Optimized Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids, provided a suitable solvent system can be identified[13]. The goal is to find a solvent (or solvent pair) where the product is highly soluble at high temperatures and poorly soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Screening (Microscale):

    • Place ~10-20 mg of crude material into several small test tubes.

    • Add a few drops of a test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, or mixtures thereof) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.

    • Heat the tubes that show poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising candidate.

    • Allow the promising solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent system.

  • Main Recrystallization Procedure:

    • Place the bulk crude material in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Causality: Using excess solvent will reduce your final yield.

    • Once fully dissolved, remove the heat source and allow the solution to cool slowly towards room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

    • If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

    • Once crystal formation at room temperature ceases, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Validation Check: The mother liquor (remaining solution) should contain the majority of the soluble impurities.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel)[13].

    • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under a high vacuum to remove all residual solvent. The product is pure when the melting point is sharp and matches the literature value, and analytical data (NMR/LC-MS) shows no significant impurities.

Protocol 2: Flash Column Chromatography

For oils, non-crystalline solids, or mixtures with closely related impurities, chromatography is the method of choice[6]. Reversed-phase chromatography is often effective due to the hydrophobic furoyl moiety.

Step-by-Step Methodology:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., methanol or ethyl acetate).

    • Spot the solution on a silica gel TLC plate (for normal phase) or a C18-reversed phase TLC plate.

    • Develop the plate using various mobile phase mixtures (e.g., Hexane/Ethyl Acetate for normal phase; Methanol/Water or Acetonitrile/Water for reversed-phase).

    • The ideal mobile phase provides a retention factor (Rf) for the desired product of ~0.3-0.4 and good separation from all impurities.

  • Column Packing and Sample Loading:

    • Select a column size appropriate for the amount of material (typically a 40:1 to 100:1 ratio of silica gel weight to crude material weight).

    • Pack the column with the chosen stationary phase (silica or C18) as a slurry in the initial mobile phase.

    • Validation Check: Ensure the column is packed evenly without air bubbles to prevent channeling and poor separation.

    • Adsorb the crude material onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of solvent (wet loading). Apply the sample evenly to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase, applying positive pressure (flash).

    • Collect fractions in an organized manner (e.g., in test tubes in a rack).

    • Monitor the elution process by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to track the separation.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Place the resulting material under a high vacuum to remove the final traces of solvent. Confirm purity using the methods described in the next section.

Section 3: Purity Assessment: A Multi-Technique Approach

Confirming the purity of your final product is a critical, non-negotiable step. A single analytical technique is often insufficient for a complete picture. A multi-faceted approach ensures the highest confidence in product quality[14][15].

Workflow for Purification and Purity Analysis

The following diagram illustrates a logical workflow from a crude reaction mixture to a final, validated pure compound.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Strategy cluster_analysis Purity & Identity Confirmation Crude Crude Product Mixture Decision Solid or Oil? Crude->Decision Recryst Recrystallization Protocol Decision->Recryst Solid Chrom Column Chromatography Decision->Chrom Oil / Impure Solid HPLC HPLC Analysis (Quantitative Purity) Recryst->HPLC Chrom->HPLC LCMS LC-MS Analysis (Mass Verification) HPLC->LCMS NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR Final Pure, Confirmed Product NMR->Final

Caption: Decision workflow for purification and analysis.

Comparison of Key Analytical Techniques
Technique Principle Information Provided Advantages Limitations
HPLC (UV/CAD) Chromatographic separation based on polarity/hydrophobicity followed by detection[14][15].Quantitative purity (area %), detection of non-chromophoric impurities (with CAD).High precision and reproducibility for purity assessment.Requires reference standards for absolute quantification. UV response depends on chromophores.
LC-MS HPLC separation followed by mass-to-charge ratio determination[14][16].Confirmation of product identity (molecular weight) and identification of impurities.Highly sensitive and specific; provides molecular weights of unknown impurities.Not inherently quantitative without standards; ion suppression effects can occur.
qNMR Nuclear Magnetic Resonance spectroscopy using an internal standard of known concentration.Absolute purity determination and unambiguous structural confirmation of the product and impurities.Provides structural information; does not require a reference standard of the analyte itself for quantification.Lower sensitivity compared to MS; requires a relatively larger amount of sample.
Section 4: Frequently Asked Questions (FAQs)
  • Q1: What are the most common sources of impurities in N-furoyl amino acid synthesis?

    • A1: Impurities primarily originate from the synthesis and workup stages. They include unreacted starting materials (amino acid, 2-furoyl chloride), byproducts from coupling reagents (e.g., N,N'-dicyclohexylurea from DCC), and products of side reactions such as racemization or hydrolysis of the amide bond during purification[9][11][17][18]. Incomplete deprotection during peptide synthesis is also a known source of impurities[19][20].

  • Q2: How does the amino acid side chain (R-group) affect purification?

    • A2: The R-group profoundly impacts the molecule's overall polarity, solubility, and potential for side reactions.

      • Hydrophobic R-groups (e.g., Val, Leu, Phe): Increase overall hydrophobicity, making the derivative more soluble in organic solvents and well-suited for reversed-phase chromatography[5].

      • Polar/Charged R-groups (e.g., Asp, Glu, Lys, Arg): Increase water solubility and provide handles for ion-exchange chromatography[21][22]. Protecting these side chains is often necessary during synthesis to prevent side reactions[19].

      • Functional R-groups (e.g., Ser, Thr, Cys): The hydroxyl or thiol groups can be sites for side reactions and may require protection. They also increase polarity.

  • Q3: What are the ideal storage conditions for purified N-furoyl amino acid derivatives?

    • A3: To prevent degradation, they should be stored as dry solids in a cool, dark, and dry environment. A desiccator at -20°C under an inert atmosphere (like argon or nitrogen) is ideal. This minimizes the risk of hydrolysis from atmospheric moisture and oxidation, which can affect certain residues like tryptophan or histidine over time[12].

  • Q4: When should I choose recrystallization over column chromatography?

    • A4: Choose recrystallization when your product is a solid with moderate to high purity (>85-90%) and you can identify a suitable solvent system. It is highly scalable, cost-effective, and often yields very high-purity material[13]. Choose column chromatography when your product is an oil, a non-crystalline solid, or a complex mixture containing impurities with polarities very similar to your product. Chromatography offers superior resolving power for difficult separations, though it is generally more time-consuming and solvent-intensive[6].

References
  • APL-Applied Biosystems. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Lee, J. P., et al. (2000). Kinetics and Mechanism of the Hydrolysis Reaction of N-Furoyl-2-phenylimidazole. ResearchGate. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Bio-Rad. (2022). What are the commonly used chromatographic methods for protein purification?. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Wang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Retrieved from [Link]

  • Hawach. (n.d.). Top 9 methods for protein purification. Retrieved from [Link]

  • Al-Masri, A., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Akimoto, K. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Rodrigues, T. B., et al. (2018). Challenges and opportunities in the purification of recombinant tagged proteins. PMC. Retrieved from [Link]

  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
  • Tamilnadu Test House. (2025). Analytical Methods For Amino Acids. Retrieved from [Link]

  • Peratitus, M., et al. (2020). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Isai, V., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Furoyl)Glycine. Retrieved from [Link]

  • ResearchGate. (2025). Impurity profile of amino acids?. Retrieved from [Link]

  • DerPharmaChemica. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • Cytiva. (2025). Challenges in recombinant protein purification. Retrieved from [Link]

  • Tanford, C., et al. (1964). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of the American Chemical Society. Retrieved from [Link]

  • Bentiss, F., et al. (2017). Amino Acids and their Derivatives as Corrosion Inhibitors for Metals and Alloys. ResearchGate. Retrieved from [Link]

  • Wynendaele, E., et al. (2014). Related impurities in peptide medicines. PubMed. Retrieved from [Link]

  • Saito, M., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. Retrieved from [Link]

  • Domínguez, I., et al. (2020). Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water. MDPI. Retrieved from [Link]

  • Capon, B., & Page, M. I. (1972). Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Youdim, M. B., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Coupling Strategies for 2-Aminobutyric Acid (2-ABA)

Status: Operational Ticket ID: 2-ABA-COUPLING-OPT Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary 2-Aminobutyric acid (2-ABA, or Abu) presents a deceptive challenge in pept...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 2-ABA-COUPLING-OPT Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

2-Aminobutyric acid (2-ABA, or Abu) presents a deceptive challenge in peptide synthesis. Structurally isosteric to Cysteine but lacking the thiol group, it possesses an ethyl side chain at the


-position. While less sterically demanding than 

-aminoisobutyric acid (Aib) or Valine, the ethyl group creates sufficient steric drag to stall coupling reactions—particularly when adjacent to other bulky residues—while maintaining a high susceptibility to racemization (unlike the achiral Aib).

This guide addresses the specific kinetic and thermodynamic barriers of 2-ABA incorporation, providing self-validating protocols to ensure high purity and chirality retention.

Module 1: The Mechanistic Barrier

Why is my coupling failing?

The failure usually stems from two distinct steric phenomena depending on the position of the 2-ABA residue:

  • 2-ABA as Nucleophile (Amine): The ethyl group hinders the approach of the incoming activated ester, slowing

    
    . If the incoming amino acid is also hindered (e.g., Fmoc-Val-OH), the reaction rate drops logarithmically.
    
  • 2-ABA as Electrophile (Carboxyl): Activation of Fmoc-2-ABA-OH is generally fast, but the subsequent aminolysis is slow. Critical Warning: The slower the aminolysis, the longer the activated ester sits in solution, exponentially increasing the risk of oxazolone formation and subsequent racemization (

    
     conversion).
    

Module 2: Reagent Selection & "Hardware"

Q: Which coupling reagent should I use for 2-ABA?

A: Do not use standard HBTU/TBTU. You require reagents that generate a leaving group with a "neighboring group effect" (anchimeric assistance) to accelerate the reaction before racemization occurs.

Reagent Comparison Table
Reagent ClassRecommended ReagentMechanism of ActionBest Use CaseRisk Profile
Gold Standard HATU / HOAt7-azabenzotriazole nitrogen hydrogen-bonds with the amine, accelerating attack.Difficult couplings (e.g., 2-ABA to Val/Ile).High cost; potential allergen.
Modern/Safe COMU / OxymaUronium salt of Oxyma. Mimics HATU efficiency but safer (non-explosive).[1][2]Routine 2-ABA couplings; Microwave synthesis.Lower racemization than HBTU.
Old Reliable PyBOP Phosphonium salt.When uronium salts cause guanidinylation (rare but possible).Byproducts are carcinogenic (HMPA).
Decision Matrix: Reagent Selection

ReagentSelection Start Start: 2-ABA Coupling Setup CheckPos Is 2-ABA the Amine or Acid? Start->CheckPos Amine 2-ABA is Nucleophile (On Resin) CheckPos->Amine Acid 2-ABA is Electrophile (Incoming) CheckPos->Acid CheckPrev Is Previous AA Bulky? (Val, Ile, Pro, N-Me) Amine->CheckPrev Standard Use COMU / Oxyma / DIPEA (Single Coupling) Acid->Standard Usually sufficient CheckPrev->Standard No (e.g., Gly, Ala) Difficult Use HATU / HOAt / Collidine (Double Coupling) CheckPrev->Difficult Yes

Figure 1: Decision tree for selecting coupling conditions based on steric environment.

Module 3: Racemization Control

Q: I see a "doublet" in my HPLC. Is this racemization?

A: Likely, yes. 2-ABA is highly prone to racemization when activated, especially if the coupling is slow.

The Fix: Base Switching Standard bases like DIPEA (Diisopropylethylamine) can abstract the


-proton of the activated amino acid. For 2-ABA, switch to 2,4,6-Collidine (TMP) .
  • Why? Collidine is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered. It is strong enough to deprotonate the carboxylic acid for activation but too weak/bulky to abstract the

    
    -proton, significantly preserving chirality.
    

Module 4: Experimental Protocols

Protocol A: Microwave-Assisted Coupling (High Efficiency)

Recommended for: 2-ABA coupled to hindered residues.

Warning: Do not exceed 75°C for Cys or His residues. For 2-ABA, 75°C is generally safe, but 90°C increases racemization risk.

  • Reagents:

    • 0.2 M Fmoc-2-ABA-OH in DMF.

    • 0.5 M COMU in DMF.

    • 1.0 M DIPEA (or Collidine) in NMP.

  • Cycle:

    • Activation: Add AA (2.5 mL), COMU (1.0 mL), Base (0.5 mL).

    • Microwave Ramp: 0 to 75°C over 2 mins.

    • Hold: 75°C for 5 mins (25 Watts max).

  • Wash: DMF (4x), DCM (1x), DMF (2x).

Protocol B: Manual "Magic Mixture" (Aggregation Breaking)

Recommended for: Long peptides where 2-ABA causes chain aggregation.

  • Solvent System: Prepare a mixture of DCM / DMF / NMP (1:1:1).

    • Optional: Add 1% Triton X-100 or 0.8M LiCl (Chaotropic salt) to disrupt hydrogen bonding (beta-sheet formation).

  • Activation:

    • Dissolve Fmoc-2-ABA-OH (3 eq) and HATU (2.9 eq) in the solvent mix.

    • Add Collidine (6 eq).

    • Pre-activation: Let sit for exactly 30 seconds (do not wait longer; HATU active esters hydrolyze fast).

  • Coupling:

    • Add to resin.[2]

    • Agitate for 2 hours at Room Temp.

    • Re-couple: Drain and repeat with fresh reagents if the sequence is known to be difficult.

Module 5: Troubleshooting & FAQs

Q: The Kaiser test is still slightly blue after coupling. What now?

A: Do not proceed. A "slightly blue" test implies deletion sequences.

  • Acetylation (Capping): If you cannot drive it to completion, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent "deletion sequences" which are impossible to purify later.

  • Change Solvent: Switch from DMF to NMP. 2-ABA is hydrophobic; NMP solvates hydrophobic chains better, exposing the N-terminus.

Q: Can I use Fmoc-2-ABA-Cl (Acid Chloride)?

A: generally, No. While acid chlorides are hyper-reactive, they cause massive racemization via the oxazolone mechanism unless you use Fmoc-amino acid fluorides (Fmoc-2-ABA-F), which are more stable but require specific handling (TFFH reagent). Stick to HATU/COMU unless you are an expert in acid fluoride chemistry.

Workflow Visualization: Microwave Optimization

MicrowaveWorkflow Setup Prepare 0.2M AA in DMF BaseChoice Select Base Setup->BaseChoice Collidine Collidine (Low Racemization) BaseChoice->Collidine Recommended DIPEA DIPEA (Standard) BaseChoice->DIPEA TempSet Set Temp Limit Temp75 75°C (Safe) TempSet->Temp75 2-ABA Temp90 90°C (Risky) TempSet->Temp90 Aib only Collidine->TempSet DIPEA->TempSet Reaction Irradiate 5 mins Temp75->Reaction

Figure 2: Optimized workflow for microwave-assisted coupling of 2-ABA.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[2][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 2-[(Furan-2-yl)formamido]butanoic Acid

This comparative guide details the 1H NMR characterization of 2-[(furan-2-yl)formamido]butanoic acid , a structural analog of -acyl- -amino acids often used in peptidomimetic drug design.[1] This guide moves beyond simpl...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the 1H NMR characterization of 2-[(furan-2-yl)formamido]butanoic acid , a structural analog of


-acyl-

-amino acids often used in peptidomimetic drug design.[1]

This guide moves beyond simple spectral listing. It compares the solvent-dependent performance of DMSO-


 versus CDCl

, demonstrating why DMSO-

is the superior medium for resolving the critical amide backbone and furan ring coupling constants.

[1]

Executive Summary & Compound Profile

  • Compound Name: 2-[(Furan-2-yl)formamido]butanoic acid[1][2]

  • Common Name:

    
    -Furoyl-2-aminobutyric acid[1]
    
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2][3]
  • Molecular Weight: 197.19 g/mol [1][3]

  • Core Structure: An

    
    -aminobutyric acid backbone acylated by a furan-2-carbonyl group.
    

Characterization Challenge: The primary challenge in characterizing this molecule is the amide proton (


) , which is prone to exchange broadening and quadrupolar relaxation effects in non-polar solvents.[1] Furthermore, the furan ring protons require high resolution to resolve the small 

-coupling constants (

,

) necessary to distinguish the 2-substituted furan from 3-substituted isomers.[1][3]

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical variable in the NMR analysis of this compound. The table below compares the two most common solvent systems.

Performance Matrix: DMSO- vs. CDCl
FeatureDMSO-

(Recommended)
CDCl

(Alternative)
Scientific Rationale
Amide (-NH-) Visibility Excellent (Sharp Doublet) Poor (Broad/Invisible) DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing exchange rates, resulting in a sharp doublet.[1] In CDCl

, rapid exchange and quadrupole broadening often obscure this signal.[1]
Furan Ring Resolution High Moderate DMSO polarity separates the furan H-3, H-4, and H-5 signals distinctively, preventing overlap with the aromatic solvent noise often seen in CDCl

.[1]
Solubility High Low/Moderate The free carboxylic acid moiety reduces solubility in non-polar CDCl

, often requiring heating or derivatization (esterification) for adequate signal-to-noise.[1]
Water Peak Interference ~3.33 ppm ~1.56 ppm In CDCl

, the water peak often overlaps with the critical

-CH

multiplet of the butanoic acid chain.

Detailed Spectral Data (DMSO- )

Experimental Conditions: 400 MHz or higher, 298 K, Solvent: DMSO-


.
A. The Furan Ring System (Aromatic Region)

The furan ring displays a characteristic AMX spin system.

  • 
     7.85 ppm (1H, dd, 
    
    
    
    Hz, H-5'):
    The most deshielded furan proton due to proximity to the ring oxygen.[1][3]
  • 
     7.15 ppm (1H, dd, 
    
    
    
    Hz, H-3'):
    Protons adjacent to the carbonyl.[1][3]
  • 
     6.62 ppm (1H, dd, 
    
    
    
    Hz, H-4'):
    The most shielded aromatic proton.[1][3]
B. The Amide Linker
  • 
     8.45 ppm (1H, d, 
    
    
    
    Hz, -NH-):
    Appears as a sharp doublet.[1][3] The coupling constant (
    
    
    Hz) indicates the dihedral angle with the
    
    
    -methine proton, confirming the secondary amide structure.
C. The Butanoic Acid Backbone (Aliphatic Region)
  • 
     12.60 ppm (1H, br s, -COOH):  Highly deshielded, exchangeable proton.[1][3] May be broad or absent depending on water content.
    
  • 
     4.35 ppm (1H, ddd/m, 
    
    
    
    -CH):
    The chiral center.[1][3] Coupled to the NH (d) and the
    
    
    -CH
    
    
    (m).
  • 
     1.75 ppm (2H, m, 
    
    
    
    -CH
    
    
    ):
    Diastereotopic methylene protons.[1][3]
  • 
     0.92 ppm (3H, t, 
    
    
    
    Hz,
    
    
    -CH
    
    
    ):
    Classic triplet methyl terminus.[1][3]

Experimental Protocol: Step-by-Step

To ensure reproducibility and spectral integrity, follow this self-validating protocol.

Step 1: Sample Preparation
  • Massing: Weigh 5–10 mg of the solid acid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-

    
     (99.9% D) .
    
    • Critical: Use an ampoule-fresh solvent to minimize water content. Water in DMSO appears at ~3.33 ppm and can obscure the

      
      -proton if the peak is broad.
      
  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1] The solution must be perfectly clear.

  • Transfer: Transfer to a high-quality 5 mm NMR tube.

Step 2: Acquisition Parameters (Self-Validating)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (sufficient for >5 mg).[1][3]

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The furan protons and the carboxylic acid proton have long T1 relaxation times. A short D1 will suppress the integration of the furan H-5 and the COOH peak, leading to incorrect integration ratios (e.g., finding <1.0 for the H-5 proton).[1]

  • Temperature: 298 K (25 °C).[1]

Step 3: Processing & Validation
  • Phasing: Ensure the baseline is flat, particularly around the broad COOH peak at 12-13 ppm.

  • Integration Check (The "Internal Standard" Method):

    • Calibrate the Methyl triplet (

      
       0.92) to 3.00 .
      
    • Validation: The Furan H-4 (

      
       6.62) must integrate to 1.00 ± 0.05 . If it is low, D1 was too short.
      

Structural Elucidation Workflow

The following diagram illustrates the logic flow for assigning the structure using 1D and 2D NMR techniques.

NMR_Workflow Sample Unknown Sample (C9H11NO4) Solvent Dissolve in DMSO-d6 Sample->Solvent H1_Spec 1H NMR Spectrum (1D) Solvent->H1_Spec Region_Aro Aromatic Region (6.5 - 8.0 ppm) H1_Spec->Region_Aro Region_Ali Aliphatic Region (0.9 - 4.5 ppm) H1_Spec->Region_Ali Region_Amide Amide/Acid Region (8.0 - 13.0 ppm) H1_Spec->Region_Amide Furan_Logic 3 Signals (1H each) Coupling: J~3.5, J~1.7 CONFIRMS: 2-Substituted Furan Region_Aro->Furan_Logic Chain_Logic Triplet (3H) -> Multiplet (2H) -> Multiplet (1H) CONFIRMS: Propyl Chain attached to Chiral Center Region_Ali->Chain_Logic Connect_Logic COSY Correlation: NH (d) <--> Alpha-CH (m) CONFIRMS: Amide Linkage Region_Ali->Connect_Logic Region_Amide->Connect_Logic Structure Confirmed Structure: 2-[(Furan-2-yl)formamido]butanoic acid Furan_Logic->Structure Chain_Logic->Structure Connect_Logic->Structure

Caption: Logical workflow for structural verification. The COSY correlation between the Amide NH and the Alpha-CH is the critical step enabled by using DMSO-d6.

Synthesis & Context

Understanding the synthesis aids in identifying common impurities. This compound is typically synthesized via the Schotten-Baumann reaction :

  • Reactants: 2-Aminobutanoic acid + Furan-2-carbonyl chloride.

  • Base: NaOH or Et

    
    N.
    
  • Common Impurities:

    • Furoic Acid:[4][5] Hydrolysis product of the chloride. Look for broad singlets at

      
       7.6 and 6.6 ppm without the aliphatic chain signals.
      
    • Residual Solvents: Et

      
      N salts (quartet at 3.1 ppm, triplet at 1.2 ppm).[1][3]
      

References

  • Abraham, R. J., et al. (2006).[1][3][6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[1][3]

    • Supports the solvent effect analysis and the prediction of amide shifts in DMSO vs CDCl3.
  • Ragab, E., et al. (2019).[1][3] "Structural and Conformational Studies on Carboxamides..." Molecules. Link

    • Provides comparative data for furan-2-carboxamide proton shifts and coupling constants.
  • PubChem. (2025).[4] "2-Furancarboxylic acid Spectral Data." National Library of Medicine. Link

    • Source for the base furan ring chemical shift values.
  • Doc Brown's Chemistry. (2025). "1H NMR spectrum of butanoic acid." Link

    • Reference for the aliphatic chain (butanoic acid) chemical shifts and multiplicity.

Sources

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